molecular formula C26H26N2O5 B11104638 Ethyl (2-{hydroxy[bis(4-methylphenyl)]acetyl}-1-phenylhydrazinyl)(oxo)acetate

Ethyl (2-{hydroxy[bis(4-methylphenyl)]acetyl}-1-phenylhydrazinyl)(oxo)acetate

Cat. No.: B11104638
M. Wt: 446.5 g/mol
InChI Key: UGFVQGBTHRUHOL-UHFFFAOYSA-N
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Description

ETHYL {N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-PHENYLHYDRAZINECARBONYL}FORMATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group, a phenyl group, and a bis(4-methylphenyl)acetyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL {N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-PHENYLHYDRAZINECARBONYL}FORMATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl formate with N-phenylhydrazine to form an intermediate, which is then reacted with 2-hydroxy-2,2-bis(4-methylphenyl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL {N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-PHENYLHYDRAZINECARBONYL}FORMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and hydrazinecarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL {N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-PHENYLHYDRAZINECARBONYL}FORMATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL {N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-PHENYLHYDRAZINECARBONYL}FORMATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    ETHYL {N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-METHYLHYDRAZINECARBONYL}FORMATE: Similar structure but with a methyl group instead of a phenyl group.

    ETHYL {N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-ETHYLHYDRAZINECARBONYL}FORMATE: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

ETHYL {N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-PHENYLHYDRAZINECARBONYL}FORMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl 2-(N-[[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]amino]anilino)-2-oxoacetate

InChI

InChI=1S/C26H26N2O5/c1-4-33-24(30)23(29)28(22-8-6-5-7-9-22)27-25(31)26(32,20-14-10-18(2)11-15-20)21-16-12-19(3)13-17-21/h5-17,32H,4H2,1-3H3,(H,27,31)

InChI Key

UGFVQGBTHRUHOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N(C1=CC=CC=C1)NC(=O)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O

Origin of Product

United States

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